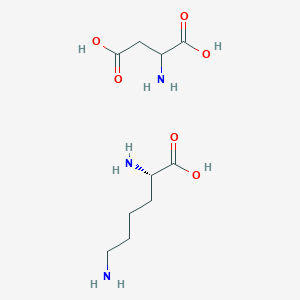
Einecs 244-208-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a highly toxic substance primarily used as a fumigant pesticide to control pests in stored grain and other agricultural products . Aluminium phosphide releases phosphine gas when it reacts with moisture, which is highly effective in pest control.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aluminium phosphide is synthesized by mixing red phosphorus and aluminum powder in a specific ratio. The mixture is then ignited to initiate a reaction that produces aluminium phosphide. The reaction is highly exothermic and must be carefully controlled to prevent hazards .
Industrial Production Methods
In industrial settings, aluminium phosphide is produced by reacting aluminum with phosphorus at high temperatures. The reaction is typically carried out in a controlled environment to ensure safety and efficiency. The resulting product is then processed and packaged for use as a fumigant .
Analyse Chemischer Reaktionen
Types of Reactions
Aluminium phosphide undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to produce phosphine gas (PH₃) and aluminum hydroxide (Al(OH)₃).
Oxidation: Can be oxidized to form aluminum oxide (Al₂O₃) and phosphorus pentoxide (P₂O₅).
Decomposition: Decomposes at high temperatures to release phosphine gas.
Common Reagents and Conditions
Water: Hydrolysis reaction occurs readily in the presence of moisture.
Oxygen: Oxidation reactions occur when exposed to air.
Major Products Formed
Phosphine Gas (PH₃): Highly toxic and used as a fumigant.
Aluminum Hydroxide (Al(OH)₃): A byproduct of hydrolysis.
Aluminum Oxide (Al₂O₃): Formed during oxidation.
Wissenschaftliche Forschungsanwendungen
Aluminium phosphide has several scientific research applications, including:
Pest Control: Widely used as a fumigant pesticide in agriculture.
Chemical Synthesis: Used as a reagent in various chemical reactions.
Material Science:
Wirkmechanismus
The primary mechanism of action of aluminium phosphide is the release of phosphine gas upon contact with moisture. Phosphine gas is highly toxic and disrupts cellular respiration in pests, leading to their death. The gas inhibits cytochrome c oxidase, an essential enzyme in the electron transport chain, thereby preventing ATP production and causing cellular asphyxiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium Phosphide (Mg₃P₂)
- Calcium Phosphide (Ca₃P₂)
- Zinc Phosphide (Zn₃P₂)
Uniqueness
Aluminium phosphide is unique due to its high efficacy as a fumigant and its ability to release phosphine gas rapidly upon contact with moisture. This makes it highly effective for pest control in stored grains and other agricultural products. Additionally, its relatively low cost and ease of production make it a preferred choice in many agricultural settings .
Eigenschaften
CAS-Nummer |
21087-03-6 |
|---|---|
Molekularformel |
C10H21N3O6 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
2-aminobutanedioic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C6H14N2O2.C4H7NO4/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t5-;/m0./s1 |
InChI-Schlüssel |
CPYVQXAASIFAMD-JEDNCBNOSA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)O)N.C(C(C(=O)O)N)C(=O)O |
Kanonische SMILES |
C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13731933.png)
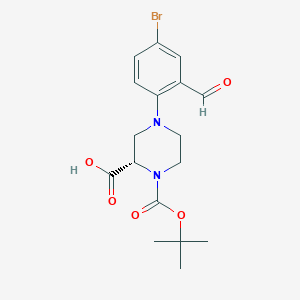

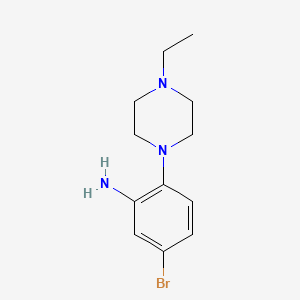
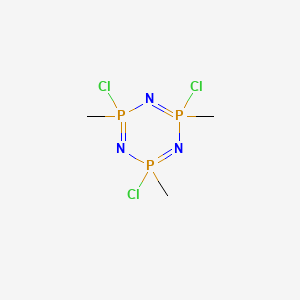

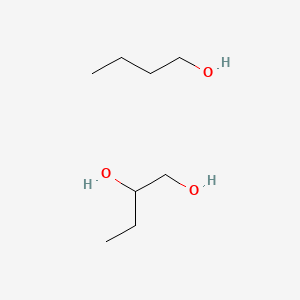
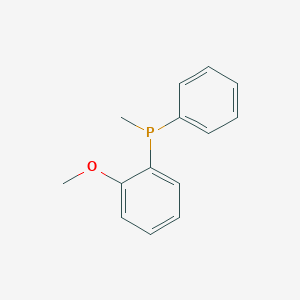
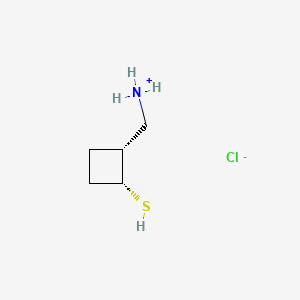
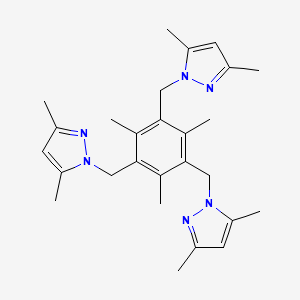
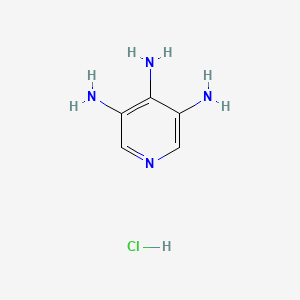


![Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]-](/img/structure/B13732015.png)
